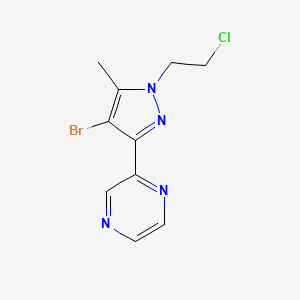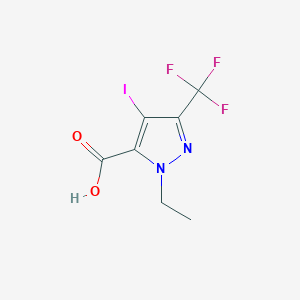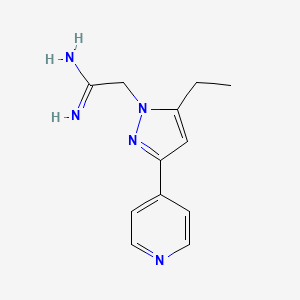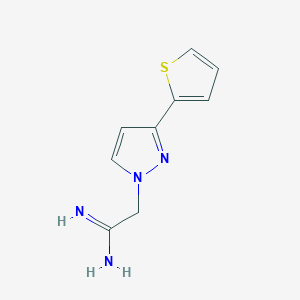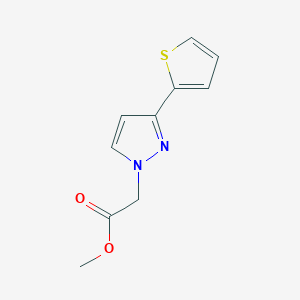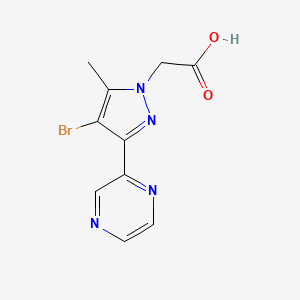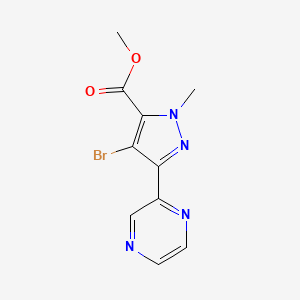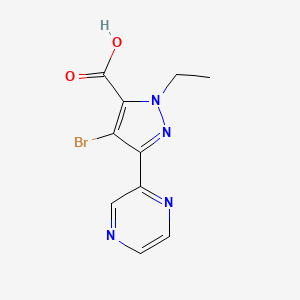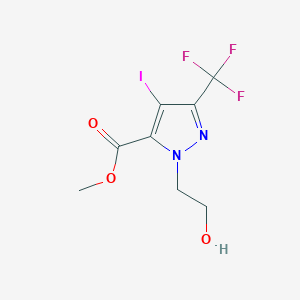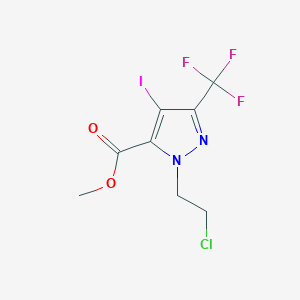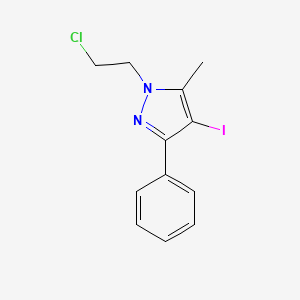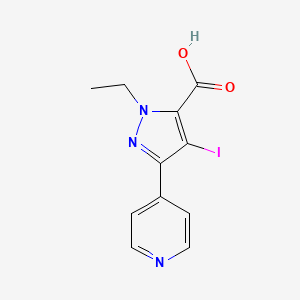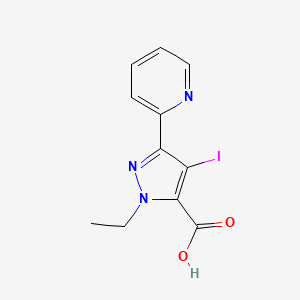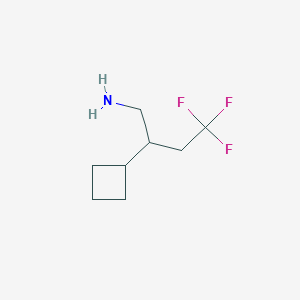
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Testing
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine: is utilized in pharmaceutical testing as a high-quality reference standard . Its unique chemical structure makes it suitable for creating precise calibration curves in quantitative analyses, ensuring the accuracy and reliability of pharmaceutical products.
Medicine
In the medical field, this compound is explored for its potential as a building block in the synthesis of more complex molecules . Its trifluorobutyl group could be key in developing new therapeutic agents, particularly in the design of drug candidates with improved pharmacokinetic properties.
Agriculture
The compound’s applications in agriculture are still under exploration. However, its analogs, due to their fluorinated nature, are often investigated for their role in plant protection chemicals . They may serve as intermediates in the synthesis of agrochemicals that require specific fluorinated structures for activity.
Materials Science
In materials science, 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine could be used to modify surface properties of materials . Fluorinated compounds are known for imparting hydrophobicity, which can be beneficial in creating water-resistant coatings or treatments for various materials.
Environmental Science
This compound may have applications in environmental science, particularly in the study of fluorinated pollutants . Its behavior and breakdown products could provide insights into the environmental impact and degradation pathways of similar fluorinated organic compounds.
Biochemistry
In biochemistry, the compound is of interest for its potential use in studying protein interactions . The fluorine atoms can be used as probes in NMR spectroscopy, aiding in the elucidation of protein structures and dynamics.
Pharmacology
Pharmacologically, the compound’s trifluoromethyl group is significant. Such groups are often incorporated into pharmacological agents to increase their metabolic stability and lipid solubility . This can lead to the development of drugs with better oral bioavailability.
Analytical Chemistry
Lastly, in analytical chemistry, 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine is valuable for method development and validation . Its unique chemical properties can be used to establish analytical methods for the detection and quantification of similar compounds in complex mixtures.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclobutyl-4,4,4-trifluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)4-7(5-12)6-2-1-3-6/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOJWRGRBXBKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




